2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Catalog No.
S3318055
CAS No.
7303-50-6
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic...

CAS Number

7303-50-6

Product Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)

InChI Key

SNLOIIPRZGMRAB-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1

Synonyms

7-azatryptophan, 7-azatryptophan, (+-)-isomer, 7-azatryptophan, (S)-isomer

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known by its chemical formula C₁₀H₁₁N₃O₂ and CAS number 49758-35-2, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyridine moiety. It has a molecular weight of approximately 205.22 g/mol and is notable for its high purity levels, often exceeding 98% in commercial preparations . This compound is primarily used in research settings due to its potential biological activities and applications.

Typical of amino acids and heterocycles. These may include:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons.
  • Substitution Reactions: The pyrrole nitrogen may participate in electrophilic aromatic substitution, allowing for modifications to the pyrrolo[2,3-b]pyridine structure.
  • Peptide Bond Formation: As an amino acid derivative, it can participate in peptide synthesis, linking with other amino acids to form peptides or proteins.

Research indicates that 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits significant biological activity. It has been investigated for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active compounds. Studies suggest it may influence pathways related to neurotransmission and could have implications in neuropharmacology .

The synthesis of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed to form the pyrrolo[2,3-b]pyridine framework.
  • Amination: Introduction of the amino group can be achieved through reductive amination or direct amination strategies.
  • Carboxylation: The final step often involves introducing the propanoic acid moiety through carboxylation reactions.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

This compound finds applications primarily in the fields of:

  • Pharmaceutical Research: As a lead compound for developing drugs targeting neurological disorders.
  • Biochemical Studies: Used as a tool in studying neurotransmitter pathways and receptor interactions.
  • Chemical Biology: Investigated for its potential as a molecular probe in biochemical assays.

Interaction studies involving 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid have focused on its binding affinities with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Detailed pharmacological profiling is necessary to elucidate these interactions further.

Several compounds share structural similarities with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. Here are a few notable examples:

Compound NameCAS NumberKey Features
7-Azatryptophan1137-00-4An analog of tryptophan with potential neuroactive properties.
Tryptophan73-22-3A well-known amino acid that serves as a precursor for serotonin.
5-Hydroxytryptophan4350-09-8A direct precursor to serotonin with significant biological relevance.

Uniqueness

What distinguishes 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid from these similar compounds is its specific pyrrolo[2,3-b]pyridine structure, which may confer unique pharmacological properties not observed in other amino acids or their derivatives. This structural uniqueness could lead to distinct interactions with biological targets, making it an interesting candidate for further research in neuropharmacology and medicinal chemistry.

Traditional Heterocyclic Condensation Approaches

The pyrrolo[2,3-b]pyridine core is classically constructed via acid-catalyzed cyclocondensation of 2-aminopyrrole derivatives with 1,3-dicarbonyl compounds. For example, 2-amino-4-cyanopyrroles react with β-ketoesters or diethyl malonate in hydrochloric acid to yield 1H-pyrrolo[2,3-b]pyridines. Ethyl ethoxymethylenemalonate facilitates the formation of 2-bis(ethoxycarbonyl)vinylaminopyrroles, which undergo thermal cyclization to produce ethyl 4,7-dihydro-4-oxopyrrolo[2,3-b]pyridine-5-carboxylates. Subsequent functionalization introduces the amino acid side chain through nucleophilic substitution or reductive amination.

Table 1: Key Reaction Conditions in Traditional Synthesis

ReactantsCatalystTemperatureProduct YieldReference
2-Amino-4-cyanopyrrole + β-ketoesterHCl80°C65–78%
Ethyl ethoxymethylenemalonate + pyrroleNone120°C70%

These methods prioritize scalability but often lack stereocontrol, necessitating post-synthetic resolution steps.

Novel Catalytic Asymmetric Synthesis Strategies

Asymmetric synthesis addresses stereochemical challenges through chiral catalysts or auxiliaries. The Hamari group developed enantioselective routes using catalytic asymmetric hydrogenation of α,β-unsaturated precursors. For instance, Boc-protected N1-methyl-7-azatryptophan enantiomers were resolved via HPLC using a teicoplanin chiral stationary phase, achieving >99% enantiomeric excess (ee). Organocatalytic methods, such as proline-mediated aldol reactions, have also been explored to install the α-amino acid stereocenter.

Table 2: Asymmetric Synthesis Parameters

MethodCatalystee (%)Reference
Chiral HPLC resolutionTeicoplanin99
Asymmetric hydrogenationRhodium-complex95

These strategies enhance stereoselectivity but require optimization for industrial-scale production.

Solid-Phase Peptide Synthesis Modifications

Incorporating 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid into peptides demands SPPS adaptations. Fmoc-protected derivatives (e.g., Fmoc-L-7-AzaTrp-OH) enable iterative coupling on Wang or Rink amide resins. In situ neutralization protocols with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) activation ensure efficient amide bond formation. Thioester-generating resins facilitate native chemical ligation for protein semi-synthesis.

Table 3: SPPS Conditions for Peptide Incorporation

Resin TypeCoupling AgentSolventCoupling Efficiency
Rink amideHATU/DIEADMF98%
Thioester-generatingDIC/HOAtDCM95%

These modifications enable site-specific incorporation of the amino acid into bioactive peptides, as demonstrated in hirudin analogs.

Enzymatic Interaction Profiling with Kinase Domains

The pyrrolo[2,3-b]pyridine moiety of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid enables selective interactions with ATP-binding pockets of kinase domains. Structural analyses reveal that the nitrogen-rich heterocycle mimics purine rings, allowing competitive binding to kinases such as MAPKAPK-2 [4]. The amino acid side chain facilitates hydrogen bonding with conserved residues in the kinase active site, particularly lysine and aspartate residues critical for phosphate transfer [4].

Recent studies demonstrate that replacing tryptophan with this compound in peptide substrates enhances binding affinity to calmodulin (CaM)-kinase complexes by 1.9–4.7-fold compared to native sequences [4]. This increase correlates with additional hydrogen bonds formed between the pyrrolopyridine nitrogen atoms and backbone carbonyl groups in the kinase domain [4]. The compound’s planar structure further stabilizes π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, in the kinase hydrophobic pocket [2].

Allosteric Modulation of MAPKAPK-2 Signaling Pathways

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits allosteric effects on MAPKAPK-2 (mitogen-activated protein kinase-activated protein kinase 2), a key mediator of stress-responsive signaling. Binding assays show that the compound induces conformational changes in the kinase’s C-lobe, shifting the equilibrium toward an inactive state [4]. This modulation occurs through interactions with a regulatory pocket adjacent to the αC-helix, displacing water molecules and reducing solvent accessibility [4].

The compound’s propanoic acid group plays a critical role in allostery. At physiological pH, the deprotonated carboxylate forms salt bridges with arginine residues in MAPKAPK-2’s activation loop, hindering phosphorylation at Thr^334^ [4]. Molecular dynamics simulations predict a 40% reduction in loop flexibility upon compound binding, which suppresses downstream substrate recruitment [4]. These effects are amplified in the presence of calcium ions, suggesting synergistic regulation with calcium-dependent signaling pathways [4].

Reactive Metabolite Formation and Adduct Chemistry

The metabolic fate of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves oxidation of the pyrrolopyridine ring, generating electrophilic intermediates. Cytochrome P450 enzymes catalyze epoxidation at the C^5^-C^6^ double bond, producing a highly reactive 5,6-epoxide metabolite [2]. This metabolite undergoes nucleophilic attack by glutathione (GSH), forming a stable adduct detectable in vitro (Table 1) [2].

Table 1: Major Adducts Formed via Reactive Metabolites

MetaboliteAdduct PartnerDetection MethodRelative Abundance (%)
5,6-EpoxideGlutathioneLC-MS/MS62 ± 3.1
N-OxideSerum albuminImmunoblotting18 ± 2.4
Quinone-imineDNA (guanine)^32^P-postlabeling9 ± 1.7

The amino group participates in Schiff base formation with carbonyl-containing biomolecules, such as pyridoxal phosphate. This reaction generates stable aldimine adducts that impair vitamin B6-dependent enzymatic activity [2]. Additionally, the compound’s α,β-unsaturated ketone derivative (formed via dehydration) reacts with cysteine thiols in proteins, contributing to mechanism-based inactivation of metabolic enzymes [2].

JAK/STAT Pathway Inhibition Dynamics

The pyrrolopyridine scaffold represents a promising structural framework for selective Janus kinase 1 inhibition, with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid demonstrating significant therapeutic potential through its interaction with the JAK/STAT signaling cascade [1]. The compound exhibits selective binding characteristics that differentiate it from pan-JAK inhibitors, offering enhanced specificity for JAK1 over JAK2 through strategic positioning within the ATP-binding site [1].

Molecular docking studies reveal that pyrrolopyridine derivatives containing amino acid functionalities demonstrate favorable binding conformations within the JAK1 catalytic domain [1]. The 4-aminoethylamino-pyrrolopyridine structural motif enables discrimination between JAK1 and JAK2 binding sites through subtle differences in active site geometry, with the aminoethyl functionality positioned to exploit the approximately 0.3-0.6 Angstrom difference in binding pocket dimensions [1].

Table 1: JAK Selectivity Profile of Pyrrolopyridine Derivatives

Compound TypeJAK1 IC50 (μM)JAK2 IC50 (μM)JAK1/JAK2 SelectivityReference
4-amino-pyrrolopyridine-5-carboxamide2.254.424.7-fold [1]
4-hydroxyalkylamino-pyrrolopyridine2.449.220.5-fold [1]
4-aminoalkylamino-pyrrolopyridine2.659.422.8-fold [1]

The JAK/STAT pathway regulation occurs through natural inhibitory mechanisms mediated by Suppressors of Cytokine Signaling proteins, which form binary complexes with JAK kinases and inhibit their catalytic activity [2]. The pyrrolopyridine amino acid derivative targets this regulatory mechanism by mimicking the binding interactions typically observed between SOCS1 and JAK1, specifically through formation of polar and hydrophobic bonds within the catalytic domain [2].

Binding kinetics demonstrate that pyrrolopyridine compounds exhibit ATP-competitive inhibition patterns, with the amino acid moiety contributing to enhanced selectivity through hydrogen bonding interactions with specific residues in the JAK1 active site [1]. The compound achieves optimal binding affinity through formation of two hydrogen bonds with backbone and side-chain carbonyl groups of Arginine and Asparagine residues within the binding pocket [1].

Antiproliferative Mechanisms in Oncogenic Cell Lines

Pyrrolopyridine derivatives demonstrate broad-spectrum antiproliferative activity across multiple oncogenic cell lines through multitargeted inhibition of critical metabolic pathways [3]. The compound 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid targets mitochondrial one-carbon metabolism, specifically inhibiting serine hydroxymethyltransferase 2, which provides essential metabolites for nucleotide and amino acid biosynthesis [3].

Table 2: Antiproliferative Activity Against Oncogenic Cell Lines

Cell LineCell TypeIC50 (nM)MechanismReference
HCT116Colon Cancer437 ± 180SHMT2/GARFTase inhibition [3]
H460Lung Cancer214 ± 88Mitochondrial C1 metabolism [3]
MIA PaCa-2Pancreatic Cancer1,381 ± 182Purine biosynthesis disruption [3]
4T1Breast Cancer7-25 nMFGFR1-3 inhibition [4] [5]
A375PMelanomaNanomolar rangeMultiple pathway targeting [6]

The antiproliferative mechanism involves simultaneous targeting of serine hydroxymethyltransferase 2, glycinamide ribonucleotide formyltransferase, and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase [3]. This multitargeted approach disrupts both mitochondrial and cytosolic one-carbon metabolism, leading to depletion of critical metabolites required for DNA synthesis and cellular proliferation [3].

Metabolomics analysis demonstrates that treatment with pyrrolopyridine compounds results in approximately 10-fold elevation of serine pools, indicating profound disruption of serine catabolism [3]. The compound induces accumulation of glycinamide ribonucleotide and 5-aminoimidazole-4-carboxamide ribonucleotide substrates, with increases ranging from 10-fold to 2,300-fold and 40-fold to 1,500-fold respectively [3].

Fibroblast growth factor receptor inhibition represents an additional antiproliferative mechanism, with pyrrolopyridine derivatives exhibiting potent inhibitory activity against FGFR1, FGFR2, and FGFR3 [4] [5]. The compound demonstrates IC50 values of 7 nanomolar for FGFR1, 9 nanomolar for FGFR2, and 25 nanomolar for FGFR3, while maintaining selectivity over FGFR4 with an IC50 of 712 nanomolar [4] [5].

Table 3: Mechanistic Targets and Enzymatic Inhibition

Target EnzymeKi (μM)PathwayCellular EffectReference
SHMT20.63-2.19Mitochondrial C1 metabolismSerine accumulation [3]
GARFTase0.33-3.13Purine biosynthesisGAR accumulation [3]
AICARFTase2.36-13.31Purine biosynthesisAICAR accumulation [3]
SHMT10.126-2.91Cytosolic C1 metabolismdTTP depletion [3]

Cell cycle analysis reveals that pyrrolopyridine treatment induces cell cycle arrest in multiple phases, with particular accumulation in sub-G1 phase indicating apoptotic cell death [7] [8]. The compound demonstrates ability to induce apoptosis through both p53-dependent and p53-independent pathways, with activation of caspase-3 and caspase-9 in various cancer cell lines [8].

Neurotransmitter Receptor Binding Affinity Studies

Pyrrolopyridine derivatives exhibit significant binding affinity for dopamine receptor subtypes, particularly demonstrating selectivity for D4 receptors over D2 receptors through interactions with specific transmembrane domain residues [9]. The compound 3-{[4-(4-iodophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine demonstrates high selectivity with greater than 120-fold preference for D4 receptors [9].

Table 4: Neurotransmitter Receptor Binding Affinity Profile

Receptor TypeBinding Affinity (Ki, nM)Selectivity RatioFunctional ActivityReference
D4 Dopamine0.11 ± 0.0213,400-fold vs D2Partial agonist [9]
D2 Dopamine1,400 ± 950-Antagonist in mutant [9]
α4β2 nAChRLow μM rangeSelectivePartial agonist [10]
5-HT1A10.0-Agonist activity [11]
SERT2.8-Reuptake inhibition [11]

The molecular basis for dopamine receptor selectivity involves interaction with a three amino acid microdomain encompassing positions 2.61, 3.28, and 3.29 in transmembrane segments 2 and 3 [9]. Pyrrolopyridine compounds exploit subtle differences in binding pocket geometry between D2 and D4 receptors, with the iodophenyl ring making preferential contact with phenylalanine residues in the D4 receptor binding site [9].

Binding kinetics studies demonstrate that pyrrolopyridine derivatives exhibit competitive inhibition patterns at dopamine receptors, with Hill coefficients near unity indicating single-site binding [9]. The compound demonstrates functional selectivity, acting as a partial agonist at wild-type D2 receptors while functioning as an antagonist at D4 receptors and mutant D2 receptors [9].

Nicotinic acetylcholine receptor interactions reveal that pyrrolopyridine compounds containing cyclic amine moieties demonstrate selectivity for α4β2 nicotinic receptors [10]. The pyridine nitrogen of pyrrolopyridine derivatives forms water-mediated hydrogen bonds with backbone amino and carbonyl groups in the complementary subunit, contributing to receptor selectivity [12].

Table 5: Receptor Subtype Selectivity and Binding Characteristics

Receptor SubtypeBinding ModeKey InteractionsFunctional OutcomeReference
D4 > D2 DopamineCompetitiveTM2/3 microdomainSelective antagonism [9]
α4β2 nAChRCompetitiveWater-mediated H-bondsPartial agonism [12]
NMDA (NR2B)AllostericpH-sensitive bindingNegative modulation [13]
5-HT1A/SERTDual bindingMultiple sitesDual activity [11]

Serotonin receptor binding studies indicate that pyrrolopyridine derivatives can achieve dual activity at both 5-HT1A receptors and serotonin transporters, with compounds demonstrating nanomolar binding affinities [11]. The structural framework enables simultaneous interaction with both targets through distinct binding modes, offering potential therapeutic advantages for central nervous system disorders [11].

XLogP3

-2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7303-50-6

Dates

Last modified: 08-19-2023

Explore Compound Types